2-Oxopyrrolidine-3-carbonitrile
CAS No.: 89322-69-0
Cat. No.: VC3284980
Molecular Formula: C5H6N2O
Molecular Weight: 110.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 89322-69-0 |
---|---|
Molecular Formula | C5H6N2O |
Molecular Weight | 110.11 g/mol |
IUPAC Name | 2-oxopyrrolidine-3-carbonitrile |
Standard InChI | InChI=1S/C5H6N2O/c6-3-4-1-2-7-5(4)8/h4H,1-2H2,(H,7,8) |
Standard InChI Key | CCWGQTWRNZHJPC-UHFFFAOYSA-N |
SMILES | C1CNC(=O)C1C#N |
Canonical SMILES | C1CNC(=O)C1C#N |
Introduction
Chemical Structure and Properties
Molecular Structure
2-Oxopyrrolidine-3-carbonitrile features a five-membered pyrrolidine ring with a carbonyl group at the 2-position and a cyano group (C≡N) at the 3-position. This arrangement creates a compound with multiple reactive sites and potential for further functionalization. The basic structure consists of a nitrogen-containing heterocycle with specific functional groups that contribute to its chemical behavior and potential applications in various fields.
Physical Properties
The physical properties of 2-Oxopyrrolidine-3-carbonitrile are characterized by its molecular weight and structural features that influence its behavior in various environments. While specific data on this exact compound is limited in the provided sources, related pyrrolidine derivatives with similar functional groups typically exhibit the following general properties:
Property | Typical Value/Characteristic |
---|---|
Appearance | Crystalline solid |
Solubility | Soluble in polar organic solvents |
Stability | Generally stable at room temperature |
Degradation | May degrade under light or high-temperature conditions |
Spectroscopic Characteristics
The spectroscopic profile of 2-Oxopyrrolidine-3-carbonitrile and related compounds provides valuable information for structural confirmation and purity assessment. Typical spectroscopic features include:
Spectroscopic Method | Characteristic Features |
---|---|
IR Spectroscopy | Strong C=O absorption (1680-1750 cm⁻¹); C≡N stretch (2200-2260 cm⁻¹) |
¹H-NMR | Distinctive pyrrolidine ring proton signals |
¹³C-NMR | Carbonyl carbon (δ ~170 ppm); nitrile carbon (δ ~120 ppm) |
Synthesis Methodologies
General Synthetic Approaches
The synthesis of 2-Oxopyrrolidine-3-carbonitrile and related compounds typically involves multi-step organic reactions. While the search results don't provide specific synthetic routes for the unsubstituted compound, approaches used for similar structures can be adapted. For pyrrolidine derivatives, cyclization reactions are fundamental to forming the core ring structure .
Cyclization Methods
One approach to synthesizing pyrrolidine rings involves the reaction of appropriate precursors that can undergo cyclization to form the five-membered ring. For compounds similar to 2-Oxopyrrolidine-3-carbonitrile, this may involve:
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Formation of intermediates containing the required functional groups
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Cyclization under appropriate conditions to form the pyrrolidine ring
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Introduction or modification of the carbonyl and nitrile groups at the desired positions
The selection of starting materials and reaction conditions significantly influences the yield and purity of the final product .
Optimization Techniques
Various optimization techniques can enhance the synthesis of 2-Oxopyrrolidine-3-carbonitrile:
Technique | Description | Benefit |
---|---|---|
Temperature Control | Precise regulation of reaction temperature | Improved yield and selectivity |
Solvent Selection | Choice of appropriate solvents based on solubility and reactivity | Enhanced reaction efficiency |
Catalyst Utilization | Application of specific catalysts | Acceleration of reaction rates |
Purification Methods | Implementation of chromatography or recrystallization | Increased product purity |
Chemical Reactivity
Key Transformations
Based on the reactivity of similar compounds, 2-Oxopyrrolidine-3-carbonitrile can potentially undergo several important transformations:
Transformation | Reagents | Resulting Functionality |
---|---|---|
Nitrile Reduction | Reducing agents (e.g., LiAlH₄) | Primary amine |
Nitrile Hydrolysis | Acid/base catalysts | Carboxylic acid |
Carbonyl Reduction | NaBH₄ or similar | Alcohol |
N-Substitution | Alkyl halides, base | N-substituted derivatives |
Biological Activity and Applications
Research Applications
In the field of chemical research, 2-Oxopyrrolidine-3-carbonitrile serves as:
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An intermediate in the synthesis of more complex bioactive molecules
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A building block for creating compound libraries for drug discovery
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A model compound for studying structure-activity relationships
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with 2-Oxopyrrolidine-3-carbonitrile, each with distinct properties and applications:
Compound | Structural Difference | Notable Characteristics |
---|---|---|
1-(4-Methoxyphenyl)-2-oxopyrrolidine-3-carbonitrile | Addition of 4-methoxyphenyl group at N-position | Enhanced lipophilicity and potential binding capabilities |
2,3-Dioxo-5-arylpyrrolidines | Additional carbonyl at 3-position; aryl group at 5-position | Different reactivity profile due to dicarbonyl system |
3-(Oxetan-3-yl)-2-oxopyrrolidine-3-carbonitrile | Addition of oxetane ring at 3-position | Modified spatial arrangement affecting biological interactions |
Structure-Property Relationships
Synthesis of Derivatives
N-Substituted Derivatives
The synthesis of N-substituted derivatives of 2-Oxopyrrolidine-3-carbonitrile represents an important area of research for developing compounds with enhanced properties. General approaches to N-substitution include:
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Direct alkylation or arylation of the nitrogen atom
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Construction of the pyrrolidine ring with pre-substituted nitrogen precursors
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Functional group interconversion after the basic ring structure is formed
Functionalization at Other Positions
Beyond N-substitution, functionalization at other positions of the 2-Oxopyrrolidine-3-carbonitrile scaffold can lead to diverse derivatives with modified properties:
Position | Possible Modifications | Synthetic Approach |
---|---|---|
3-Position | Alkylation adjacent to nitrile | Base-mediated reactions |
4-Position | Introduction of various substituents | Precursor modification before cyclization |
5-Position | Addition of functional groups | Selection of appropriately substituted starting materials |
The synthesis of 2,3-dioxo-5-arylpyrrolidines through reactions involving sodium diethyl oxalacetate demonstrates the potential for introducing aryl groups at the 5-position .
Analytical Methods
Identification and Characterization
Various analytical techniques are employed for the identification and characterization of 2-Oxopyrrolidine-3-carbonitrile and its derivatives:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structure, with characteristic signals for the pyrrolidine ring protons and carbon atoms
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Infrared (IR) spectroscopy reveals functional group presence, with distinctive bands for the carbonyl and nitrile groups
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Mass Spectrometry (MS) determines molecular weight and fragmentation patterns, aiding in structural confirmation
Future Research Directions
Synthetic Methodology Development
Future research on 2-Oxopyrrolidine-3-carbonitrile may focus on:
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Development of more efficient and environmentally friendly synthetic routes
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Stereoselective synthesis methods for creating optically pure derivatives
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Application of flow chemistry techniques for scalable production
Biological Activity Exploration
The exploration of biological activities represents a promising direction for future research:
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Systematic structure-activity relationship studies to identify optimal substituents for specific biological targets
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Investigation of potential applications in neuroscience, antimicrobial therapy, and other therapeutic areas
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Detailed mechanistic studies to understand the molecular basis of observed biological effects
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